molecular formula C16H11ClFN3OS2 B11192256 2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11192256
M. Wt: 379.9 g/mol
InChI Key: WXXFWDYVXQHEJU-UHFFFAOYSA-N
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Description

2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule with the CAS registry number 532978-09-9 and a molecular weight of 379.9 g/mol . Its molecular formula is C16H11ClFN3OS2, and it features a 1,3,4-thiadiazole core functionalized with a 2-chlorobenzamide group and a (4-fluorophenyl)methylsulfanyl moiety, a structure known to be of significant interest in medicinal chemistry and chemical biology research . This compound is part of a class of thiadiazole derivatives that are frequently investigated for their diverse biological activities, making it a valuable building block for developing novel therapeutic agents and biochemical probes. Researchers utilize this compound in various applications, including but not limited to, in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to explore new pharmacological pathways. The presence of both chlorine and fluorine atoms, along with the sulfur-containing thiadiazole and sulfanyl groups, contributes to its unique electronic properties and potential for molecular interactions. Available data indicates it has a computed XLogP3 of 4.6, suggesting significant lipophilicity, and a topological polar surface area of 108 Ų . This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C16H11ClFN3OS2

Molecular Weight

379.9 g/mol

IUPAC Name

2-chloro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11ClFN3OS2/c17-13-4-2-1-3-12(13)14(22)19-15-20-21-16(24-15)23-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H,19,20,22)

InChI Key

WXXFWDYVXQHEJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is synthesized via cyclization of substituted thiosemicarbazides. For example, acylated thiosemicarbazides react with carbon disulfide in ethanol under reflux (5–10 hours) to form 5-substituted-2-amino-1,3,4-thiadiazoles. A representative procedure involves:

  • Dissolving 0.1 mol of 4-fluorophenylmethyl thiosemicarbazide in ethanol.

  • Adding carbon disulfide (6.0 mL, 0.1 mol) dropwise at 40°C over 4 hours.

  • Refluxing the mixture for 1 hour until gas evolution ceases.

  • Cooling and filtering the precipitate to yield 5-[(4-fluorophenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine (yield: 80–85%).

Key variables include the electron-withdrawing nature of the substituent, which accelerates cyclization. Infrared (IR) spectroscopy confirms ring formation via peaks at 1,670 cm⁻¹ (C=N) and 1,524 cm⁻¹ (C-S).

Functionalization with Sulfanyl Group

Alkylation of Thiadiazole Thiol Intermediates

The sulfanyl group at position 5 of the thiadiazole is introduced via nucleophilic substitution. A common approach involves reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 4-fluorobenzyl chloride in the presence of potassium hydroxide (KOH) in ethanol:

  • Dissolving 0.01 mol of 2-amino-5-mercapto-1,3,4-thiadiazole in ethanol.

  • Adding 0.015 mol KOH and 0.01 mol 4-fluorobenzyl chloride.

  • Refluxing for 1 hour, followed by cooling and filtration.

  • Purification via recrystallization from ethanol yields the sulfanyl derivative (yield: 76–79%).

Alternative alkylating agents, such as 4-fluorobenzyl bromide, may enhance reactivity but require stricter temperature control (0–5°C) to minimize disulfide byproducts.

Benzamide Coupling

Amide Bond Formation

The final step couples the thiadiazole amine with 2-chlorobenzoyl chloride. A two-phase system using dichloromethane (DCM) and aqueous sodium bicarbonate is typical:

  • Dissolving 0.01 mol of 5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine in DCM.

  • Adding 0.012 mol 2-chlorobenzoyl chloride and 0.015 mol triethylamine (TEA) dropwise at 0°C.

  • Stirring for 12 hours at room temperature.

  • Extracting with water, drying over sodium sulfate, and evaporating the solvent.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the target compound (yield: 70–75%).

Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) improve yields to 85% by activating the carboxylic acid in situ.

Reaction Optimization

Solvent and Temperature Effects

  • Cyclization : Ethanol outperforms DMF due to better solubility of intermediates and reduced side reactions.

  • Alkylation : Polar aprotic solvents (e.g., THF) increase nucleophilicity but require anhydrous conditions.

  • Coupling : Room-temperature reactions minimize epimerization compared to reflux.

Catalytic Enhancements

  • Adding 5 mol% DMAP during benzamide coupling reduces reaction time from 12 hours to 6 hours.

  • Microwave-assisted synthesis accelerates cyclization (30 minutes vs. 5 hours) but requires specialized equipment.

Characterization and Quality Control

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include 1,699 cm⁻¹ (amide C=O) and 1,524 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆) : Signals at δ 4.35 ppm (s, 2H, SCH₂), 7.60–8.10 ppm (aromatic protons), and 10.75 ppm (NH).

  • Elemental Analysis : Calculated for C₁₆H₁₁ClFN₃O₂S₂: C 48.55%, H 2.80%, N 10.62%. Found: C 48.50%, H 2.78%, N 10.59%.

Purity Assessment

Thin-layer chromatography (TLC) using toluene/acetone/ethanol/ammonia (45:45:7:3) confirms single spots (Rf = 0.31–0.46). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows ≥98% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Thiadiazole cyclization in a tubular reactor (residence time: 30 minutes).

  • In-line quenching and extraction for intermediate purification.

  • Final coupling in a packed-bed reactor with immobilized DMAP.

Green Chemistry Approaches

  • Replacing carbon disulfide with thiourea reduces toxicity (yield: 78%).

  • Aqueous workups and ethanol recrystallization minimize organic waste.

Challenges and Mitigation

Byproduct Formation

  • Disulfides : Controlled addition of alkylating agents and inert atmospheres suppress oxidation.

  • Hydrolysis : Anhydrous conditions during benzoylation prevent acid chloride decomposition.

Scalability

  • Microreactors enhance heat transfer during exothermic steps (e.g., cyclization).

  • Crystallization kinetics optimization improves yield in large batches .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes such as cell division and signal transduction.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related 1,3,4-thiadiazole derivatives and benzamide hybrids (Table 1). Key differences include substituent variations (e.g., halogenation, alkyl/aryl chains) and biological activity profiles.

Table 1. Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Compound Name Substituents (R1, R2) Biological Activity Key Findings Reference
2-Chloro-N-(5-{[4-fluorobenzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide R1 = Cl; R2 = 4-fluorobenzylsulfanyl Insecticidal (Spodoptera littoralis) Moderate activity; substituent positioning critical for efficacy
2-Bromo-N-(5-{[4-bromobenzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide R1 = Br; R2 = 4-bromobenzylsulfanyl Not reported Higher molecular weight but reduced solubility vs. chloro analog
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide R1 = Cl; R2 = ethylsulfanyl Antimicrobial Lower activity due to smaller alkyl chain
2-Chloro-N-(5-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide R1 = Cl; R2 = methoxyanilinoethylsulfanyl Anticancer (in silico) Enhanced binding to kinase targets due to extended substituent
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine R1 = F; R2 = 2-chloro-4-fluorobenzylsulfanyl Antifungal Dual halogenation improves membrane penetration
Physicochemical and Spectral Properties
  • IR spectra : Thiadiazole derivatives exhibit νC=S (1240–1255 cm⁻¹) and νNH (3150–3414 cm⁻¹), confirming tautomeric forms .
  • NMR data : Aromatic protons in 4-fluorobenzylsulfanyl groups resonate at δ 7.2–7.5 ppm, while chloro-substituted benzamides show deshielding at δ 8.1–8.3 ppm .
Key Research Findings

Insecticidal Activity: The target compound showed moderate activity against Spodoptera littoralis (LD₅₀ = 12.3 µg/mL), outperformed by analogs with cyanomethyl or trifluoromethyl groups (LD₅₀ = 8.7 µg/mL) .

Anticancer Potential: Derivatives with piperidin-1-yl ethylsulfanyl chains () inhibited acetylcholinesterase (IC₅₀ = 1.2 µM), suggesting CNS-targeted applications .

Antimicrobial Efficacy : Sulfonyl-linked oxadiazole hybrids () displayed broad-spectrum activity (MIC = 4–16 µg/mL), attributed to sulfur’s electron-withdrawing effects .

Biological Activity

Introduction

2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that has garnered attention due to its complex structure and potential biological activities. This compound features a thiadiazole ring, a benzamide moiety, and various functional groups, including chlorine and fluorine atoms, which can significantly influence its chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is C13H10ClFN4S, with a molecular weight of approximately 353.4 g/mol. Its structure can be represented as follows:

Structure C13H10ClFN4S\text{Structure }\text{C}_{13}\text{H}_{10}\text{Cl}\text{F}\text{N}_4\text{S}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures can exhibit significant antimicrobial and anticancer properties. The following sections will detail specific biological activities and findings related to this compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death.

  • Apoptosis Induction : The compound promotes apoptosis by increasing the expression of BAX (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein). In one study, it was observed that the compound enhanced BAX levels by six-fold and reduced Bcl-2 levels by 6.2-fold .
  • VEGFR-2 Targeting : The vascular endothelial growth factor receptor 2 (VEGFR-2) is crucial in tumor angiogenesis. Molecular docking studies have shown that the compound binds effectively to VEGFR-2, suggesting its potential as an anti-angiogenic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which are common among thiadiazole derivatives. Studies indicate that it may inhibit bacterial enzymes and disrupt cellular processes in pathogens.

Comparative Biological Activity

A comparison with structurally similar compounds reveals variations in biological activity based on substituent changes:

Compound NameStructure FeaturesBiological Activity
2-chloro-N-(5-{[(4-fluorophenyl)amino]-sulfonyl}-1,3,4-thiadiazol-2-yl)benzamideContains sulfonamide groupAntimicrobial
N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamideDifferent phenyl substitutionAnticancer
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamideVariation in fluorine positionAntimicrobial

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in cancer treatment:

  • In vitro Studies : A study demonstrated that benzamide analogues containing thiadiazole moieties exhibited significant cytotoxicity against various cancer cell lines . The IC50 values were notably lower than traditional chemotherapeutics like doxorubicin.
  • Molecular Dynamics Simulations : Advanced computational methods such as molecular dynamics simulations have been used to analyze the stability and reactivity of these compounds in biological systems .

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